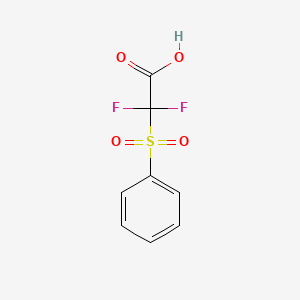
6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol is a complex organic compound with the molecular formula C19H26Br2N2O2 and a molecular weight of 474.23 g/mol . This compound is characterized by the presence of bromine atoms at positions 6 and 8 on the chromen ring, and pyrrolidinylmethyl groups at position 3. It is a derivative of chromen, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol typically involves multiple steps, starting from commercially available precursors.
Bromination: The chromen derivative is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at positions 6 and 8.
Nucleophilic Substitution: The dibromo-chromen intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of bromine atoms with pyrrolidinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the chromen ring to a more saturated structure using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Pyrrolidine, potassium carbonate (K2CO3), sodium hydride (NaH), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Ketone or aldehyde derivatives
Reduction: De-brominated or saturated chromen derivatives
Substitution: Various substituted chromen derivatives depending on the nucleophile used
Scientific Research Applications
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, thereby affecting cellular processes.
Interaction with DNA/RNA: The compound may bind to nucleic acids, interfering with replication, transcription, or translation processes.
Modulation of Receptor Activity: It can interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-3,3-bis(methyl)-3,4-dihydro-2H-chromen-4-ol
- 6,8-Dibromo-3,3-bis(ethyl)-3,4-dihydro-2H-chromen-4-ol
- 6,8-Dibromo-3,3-bis(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol
Uniqueness
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol is unique due to the presence of pyrrolidinylmethyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C19H26Br2N2O2 |
|---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-2,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C19H26Br2N2O2/c20-14-9-15-17(16(21)10-14)25-13-19(18(15)24,11-22-5-1-2-6-22)12-23-7-3-4-8-23/h9-10,18,24H,1-8,11-13H2 |
InChI Key |
BJBPAZVHXHHEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2(COC3=C(C2O)C=C(C=C3Br)Br)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)

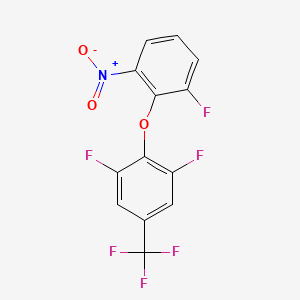
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
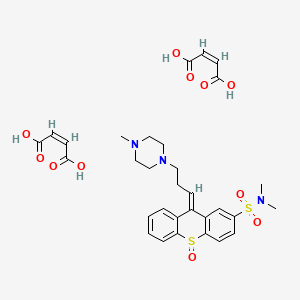
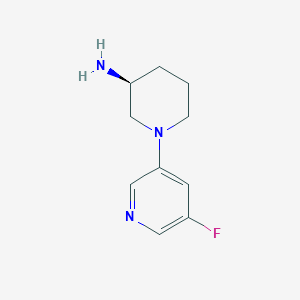
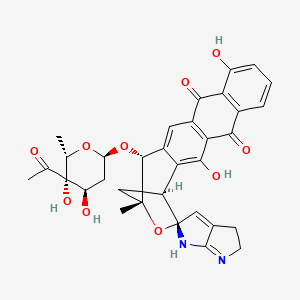
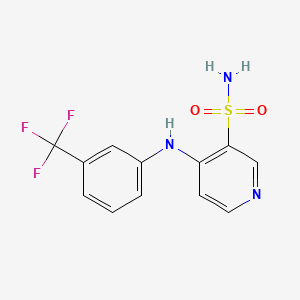
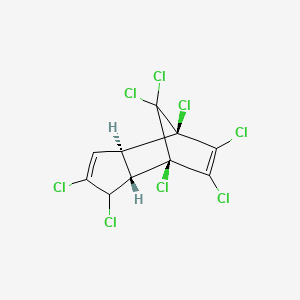
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
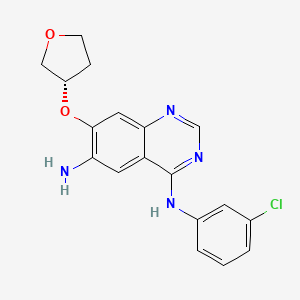
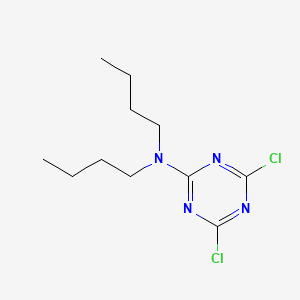
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
